molecular formula C21H13FN2O4 B2783393 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-05-4

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2783393
CAS No.: 874397-05-4
M. Wt: 376.343
InChI Key: XZARDMZBVZIRET-UHFFFAOYSA-N
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Description

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is characterized by its fused heterocyclic system, incorporating a chromene core, a pyrrole moiety, and a 5-methylisoxazole substituent. The presence of a fluorine atom at the 7-position is a common modification in drug design, often used to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. The chromeno[2,3-c]pyrrole scaffold has been identified as a promising template for the development of biologically active compounds. Research on closely related analogues has demonstrated their potential as novel, selective, and orally bioavailable Phosphodiesterase 5 (PDE5) inhibitors for the treatment of conditions like pulmonary arterial hypertension . Other derivatives have been reported to behave as glucokinase activators and mimetics of glycosaminoglycans, indicating the versatility of this core structure in interacting with diverse biological targets . The synthetic approach for this class of molecules has been greatly advanced by efficient multicomponent processes, allowing for the practical creation of libraries with a broad range of substituents from commercially available reagents . This compound is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Properties

IUPAC Name

7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O4/c1-11-9-16(23-28-11)24-18(12-5-3-2-4-6-12)17-19(25)14-10-13(22)7-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZARDMZBVZIRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that isoxazole derivatives, such as 7-fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been studied for their potential as cox-1 inhibitors. COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting COX-1, leading to a decrease in prostaglandin production. This can result in downstream effects such as reduced inflammation and pain signaling.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential COX-1 inhibitory activity. By inhibiting COX-1, the compound could reduce the production of prostaglandins, leading to decreased inflammation and pain signaling.

Biological Activity

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be synthesized using starting materials that feature isoxazole and chromene moieties. The synthetic pathway often includes the use of reagents such as acid chlorides and bases to facilitate the formation of the desired heterocyclic structure.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit anti-proliferative effects against various human cancer cell lines. For instance, a study on structurally similar compounds reported significant reductions in cell viability in MTT assays, indicating potential applications in cancer therapy . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Anti-Proliferative Effects

CompoundCell LineIC50 (µM)Mechanism
7-Fluoro...A549 (Lung)5.4Apoptosis induction
7-Fluoro...MCF-7 (Breast)4.8Cell cycle arrest
7-Fluoro...HeLa (Cervical)6.0Apoptosis induction

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that it significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide stimulation . This suggests a promising role in managing inflammatory conditions.

Table 2: Cytokine Inhibition Data

TreatmentCytokineInhibition (%) at 100 µg/mL
7-Fluoro...IL-685%
7-Fluoro...TNF-α79%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It appears to interfere with signaling pathways related to cell survival and immune response.
  • Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to apoptosis.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The administration resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The antiproliferative effects of 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been evaluated against various cancer cell lines. Studies suggest that this compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study involving derivatives of pyrrole compounds demonstrated their effectiveness against human liver cancer (HepG2) and breast cancer (MCF-7) cells. The synthesized compounds showed higher activity compared to standard chemotherapy agents like doxorubicin .

2. Antimicrobial Properties
The isoxazole moiety in the compound has been linked to antimicrobial activity. Research on similar compounds indicates potential effectiveness against a range of bacteria and fungi.

Case Study:
A series of isoxazole derivatives were tested for their antibacterial activity, showing promising results against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity are being investigated to optimize efficacy .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material could enhance the performance of electronic devices.

Table: Comparison of Structural Features and Applications

Compound NameStructural FeaturesBiological ActivityApplication Area
This compoundChromeno-pyrrole framework with fluorine and isoxazoleAnticancer, AntimicrobialOrganic Electronics
Isoxazole DerivativeIsoxazole ringAntimicrobialPharmaceuticals
Pyrrole DerivativePyrrole core structureAntitumorDrug Development

Comparison with Similar Compounds

Comparison with Structural Analogues

The chromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive structural modifications. Below is a comparative analysis of key analogues:

Table 1: Substituent Variations in Chromeno[2,3-c]pyrrole-3,9-dione Derivatives

Compound Name Position 1 Position 2 Position 7 Key Properties/Implications References
Target Compound Phenyl 5-Methylisoxazol-3-yl Fluoro High electronegativity; moderate lipophilicity
1-(3-Isopropoxyphenyl)-7-methyl-...dione 3-Isopropoxyphenyl 5-Methylisoxazol-3-yl Methyl Increased steric bulk; reduced polarity
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-...dione 4-Hydroxyphenyl Phenethyl Chloro Enhanced polarity (hydroxyl); halogenated core
7-Chloro-2-[3-(4-morpholinyl)propyl]-...dione Phenyl 3-(4-Morpholinyl)propyl Chloro Improved solubility (morpholine); flexible chain

Key Structural and Functional Differences

Position 1 Substituents: The phenyl group in the target compound offers simplicity and moderate lipophilicity, whereas 3-isopropoxyphenyl () introduces steric hindrance and ether functionality.

Position 2 Substituents :

  • The 5-methylisoxazol-3-yl group (target compound) is compact and heteroaromatic, favoring π-π stacking. In contrast, 3-(4-morpholinyl)propyl () introduces a polar tertiary amine, likely improving solubility and bioavailability . Phenethyl () adds aromatic bulk but lacks hydrogen-bonding capacity .

Position 7 Halogens :

  • Fluoro (target compound) provides electronegativity and metabolic resistance, whereas chloro () offers stronger electron-withdrawing effects. Methyl () reduces electronic effects but increases hydrophobicity .

Physicochemical and Pharmacological Implications

  • Solubility : Morpholine-containing derivatives () exhibit higher aqueous solubility, whereas methyl/isoxazole groups (target compound) balance lipophilicity for membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : Utilize multicomponent reactions (MCRs) to assemble the chromeno-pyrrole core. For example, combine 3-formylchromones with isocyanides and azodicarboxylates to form the fused heterocyclic system . Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yields. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign signals for fluorine (¹⁹F NMR) and protons (¹H/¹³C NMR) to confirm substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection .
  • Differential Scanning Calorimetry (DSC) : Determine thermal stability and melting points under nitrogen flow .

Q. How do functional groups (e.g., fluoro, isoxazole) influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing fluoro group increases electrophilicity at the chromene ring, enabling nucleophilic substitutions. The 5-methylisoxazole moiety participates in cycloaddition reactions or hydrogen bonding with biological targets. Test reactivity via controlled reactions with hydrazine or Grignard reagents .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key reactions, such as cyclization or fluorination. Use software like Gaussian or ORCA to simulate solvent effects and identify optimal temperatures/pressures. Validate predictions with small-scale experiments .

Q. What strategies resolve contradictions in structural data from XRD vs. NMR analyses?

  • Methodological Answer :

  • Cross-Validation : Compare XRD-derived bond lengths/angles with NMR coupling constants (e.g., 3JHH^3J_{\text{HH}}) to confirm stereochemistry .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility that may explain discrepancies .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 5-methylisoxazole with morpholine or thiazole groups to alter hydrophilicity and target affinity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with enzymes (e.g., kinases) and prioritize derivatives for synthesis .

Q. What experimental controls are critical when analyzing thermal decomposition data (TGA/DSC)?

  • Methodological Answer :

  • Baseline Correction : Run empty crucible scans under identical conditions to subtract instrumental noise.
  • Isothermal Holds : Perform stepwise heating (e.g., 10°C/min) to distinguish decomposition events from solvent evaporation .

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